molecular formula C9H11BrN2 B1588294 (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine CAS No. 83023-58-9

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine

Cat. No. B1588294
CAS RN: 83023-58-9
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a chemical compound with the CAS Number: 1415566-33-4 . It has a molecular weight of 317.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is 1S/C9H11BrN2.C2H2O4/c10-8-4-7 (5-11-6-8)9-2-1-3-12-9;3-1 (4)2 (5)6/h4-6,9,12H,1-3H2; (H,3,4) (H,5,6)/t9-;/m0./s1 .


Physical And Chemical Properties Analysis

“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Antibacterial Activity

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria. For instance, Bogdanowicz et al. (2013) demonstrated that cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile exhibited significant antimicrobial properties with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Role in Photoinduced Tautomerization

Studies on derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine have revealed interesting photochemical properties. Vetokhina et al. (2012) found that these compounds undergo various photoinduced reactions, including excited-state intramolecular and intermolecular double-proton transfers, which are significant in the context of chemical physics and photodynamics (Vetokhina et al., 2012).

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. Ahmad et al. (2017) utilized this methodology for creating a series of pyridine derivatives with potential as chiral dopants for liquid crystals and also evaluated their anti-thrombolytic and antimicrobial activities (Ahmad et al., 2017).

Synthesis of Heterocyclic Compounds

Synthesis of various heterocyclic compounds utilizing (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine as a precursor or intermediate has been reported. For example, Pabst and Sauer (1999) described the synthesis of oligopyridines through a ‘LEGO’ system involving bromination and cross-coupling reactions (Pabst & Sauer, 1999).

Antiviral Activities

Research into the antiviral properties of compounds structurally related to (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine has been conducted. Bergstrom et al. (1984) examined a range of tubercidin analogues, including bromo-substituted derivatives, for their antiviral properties against various RNA and DNA viruses (Bergstrom et al., 1984).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQHGHGEPQGOO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427464
Record name AG-H-31873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine

CAS RN

83023-58-9
Record name 3-Bromo-5-(2S)-2-pyrrolidinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83023-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-H-31873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbobenzyloxy-L-proline (37.4 g, 150 mmol) was dissolved in DME (100 mL) and cooled to 0° C. with stirring. Sodium borohydride (1.89 g, 50 mmol) was added in portions (gas evolution) and the resulting mixture was stirred for 2 h at 25° C. affording a colorless solution. The solvents were removed in vacuo and the resuting gum dissolved in methylene chloride (50 mL). To this solution was added a mixture of 5-bromo-3-(2-pyrrolin-1-yl)pyridine (5.63 g, 25 mmol) and carbobenzyloxy-L-proline (6.23 g, 25 mmol) in methylene chloride (50 mL) and this was stirred at 25° C. for 36 h. The solvent was removed in vacuo and 6M HCl (200 mL) was added to the residue. The resulting solution was extracted with isopropyl acetate (200 mL) and the phases separated. The acidic aqueous phase was basified with solid NaOH to pH 14 and then extracted with methylene chloride (3×200 mL). The combined methylene chloride extracts were washed with brine (150 mL), dried (MgSO4) and concentrated in vacuo. The crude product was chromatographed on silica gel with ethyl acetate, then methanol:ethyl acetate (1:19 to 1:9) as eluants to afford 5-bromo-3-(2-pyrrolidinyl)pyridine (4.1 g, 72%) obtained as a pale yellow oil. LRMS (EI) m/e 227 (C9H11N281 Br--H+) 225 (C9H11N279Br--H+); 1H NMR (DMSO-d6, 300 MHz) δ 8.53 (d, J=2.2 Hz, 1H), 8.49 (d, J=1.8 Hz, 1H), 7.91 (t, J=2.0 Hz, 1H), 4.17 (t, J=7.7 Hz, 1H), 3.18 (m, 1H), 3.06 (m, 1H), 2.00 (m, 1H), 2.07 (s, 1H), 2.00-1.77 (m, 2H), 1.63 (m, 1H).
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
5-bromo-3-(2-pyrrolin-1-yl)pyridine
Quantity
5.63 g
Type
reactant
Reaction Step Three
Quantity
6.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 2
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 3
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 4
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 5
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Reactant of Route 6
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.